Product packaging for Methyl 5-bromopyrimidine-4-carboxylate(Cat. No.:CAS No. 1009826-93-0)

Methyl 5-bromopyrimidine-4-carboxylate

Cat. No.: B1418896
CAS No.: 1009826-93-0
M. Wt: 217.02 g/mol
InChI Key: XUPQZWPAEGFTMN-UHFFFAOYSA-N
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Description

Methyl 5-bromopyrimidine-4-carboxylate (CAS 1009826-93-0) is a brominated pyrimidine derivative with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 232.03 g/mol . It is a nitrogen-containing heterocyclic compound widely used in pharmaceutical and fine chemical synthesis due to its reactive bromine atom and ester functionality. The compound serves as a versatile intermediate in nucleophilic substitution reactions, Suzuki couplings, and other cross-coupling methodologies. Its structural features—a bromine substituent at position 5 and a methyl ester at position 4—dictate its reactivity and applications in drug discovery and materials science .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O2 B1418896 Methyl 5-bromopyrimidine-4-carboxylate CAS No. 1009826-93-0

Properties

IUPAC Name

methyl 5-bromopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPQZWPAEGFTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672209
Record name Methyl 5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009826-93-0
Record name Methyl 5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation and Halogenation Route

One of the traditional approaches involves multi-step condensation and halogenation reactions. This method typically starts with the cyclocondensation of β-ketoesters with substituted ureas or thioureas under acidic conditions, followed by halogenation to introduce the bromine atom at the 5-position of the pyrimidine ring.

  • Reaction Conditions: Reflux in ethanol with catalytic hydrochloric acid (HCl) is common, maintaining temperatures around 70–80°C to minimize side reactions such as decarboxylation.
  • Solvent and Catalysts: Polar aprotic solvents like dimethylformamide (DMF) can enhance reactivity but require rigorous drying. Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) are used to improve regioselectivity.
  • Yield and Purity: Yields of approximately 65–77% have been reported, with purities up to 95% depending on the exact conditions and purification methods.
Method Yield (%) Purity (%) Key Conditions Reference
Cyclocondensation 77 95 Ethanol, HCl, reflux (70–80°C)
Halogenation of pyrimidine 65 90 N-Bromosuccinimide (NBS), DMF, 50°C

Minisci Reaction: Homolytic Alkoxycarbonylation

A more recent and innovative method involves the use of a Minisci reaction, which is a radical-based homolytic alkoxycarbonylation of 5-bromopyrimidine. This method allows for regioselective introduction of the methyl carboxylate ester group at the 4-position of the pyrimidine ring in a single step.

  • Mechanism: The reaction proceeds via carbonyl radicals generated under oxidative conditions, which add selectively to the 4-position of 5-bromopyrimidine.
  • Reagents and Conditions: Typical conditions include the use of tert-butyl hydroperoxide (t-BuOOH), iron(II) sulfate heptahydrate (FeSO₄·7H₂O), and benzaldehyde in acidic aqueous-organic solvent mixtures (e.g., acetic acid-water).
  • Advantages: This method is highly regioselective, scalable (demonstrated on >10 g scale), and avoids the need for multi-step functional group interconversions.
  • Yield: Isolated yields around 60% have been reported, which is significantly better than some traditional multi-step methods.
  • Challenges: Polysubstitution can occur due to increased electrophilicity after the first substitution, but careful control of reaction conditions mitigates this.
Parameter Details Reference
Reaction Type Minisci homolytic alkoxycarbonylation
Reagents t-BuOOH, FeSO₄·7H₂O, benzaldehyde, H₂SO₄
Solvent Acetic acid-water mixture
Temperature Ambient to mild heating
Yield ~60%
Regioselectivity High (selective for 4-position)

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations Reference
Cyclocondensation and Halogenation β-ketoesters, substituted ureas, HCl, reflux 65–77 Up to 95 Well-established, good purity Moderate yield, multi-step
Minisci Homolytic Alkoxycarbonylation t-BuOOH, FeSO₄·7H₂O, benzaldehyde, H₂SO₄, AcOH-H₂O ~60 High One-step, regioselective, scalable Polysubstitution risk, radical conditions
Condensation with Mucobromic Acid (Patent) Formamidine acetate, mucobromic acid, (COCl)₂, MeOH 3–8 Variable Uses readily available starting materials Low yield, complex purification
Regioselective Magnesiation/Lithiation 5-bromopyrimidine, organometallic reagents Negligible N/A Conceptually direct Ineffective, no detectable product

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Reactions

Methyl 5-bromopyrimidine-4-carboxylate is characterized by its bromine substitution at the 5-position of the pyrimidine ring and an ester functional group at the 4-position. These features contribute to its reactivity in several chemical transformations:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, making it a valuable intermediate in organic synthesis.
  • Coupling Reactions : It is commonly utilized in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound serves as a precursor for synthesizing biologically active molecules. Notably, it has been investigated for its potential as an inhibitor of protein kinase CK2, which is involved in cell growth and proliferation. This application highlights its significance in developing targeted therapies for cancer and other diseases.

Case Study : In a study on CK2 inhibitors, this compound was used to synthesize CX-5011, which demonstrated promising analgesic properties in vivo. The synthesis involved a domino Suzuki coupling with commercially available boronic acids, emphasizing the compound's utility in drug discovery .

Organic Synthesis

This compound is frequently employed as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows researchers to construct diverse molecular architectures.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionKey Products
Nucleophilic SubstitutionReplacement of bromine with nucleophiles like amines or alcoholsVarious substituted pyrimidines
Suzuki CouplingFormation of biaryl compounds using palladium catalystsBiaryl derivatives

Agricultural Chemistry

In agricultural research, this compound is utilized in developing agrochemicals, including herbicides and fungicides. Its structural properties enhance crop protection and yield.

Case Study : Research has indicated that derivatives of this compound can improve the efficacy of crop protection agents by targeting specific metabolic pathways in pests .

Mechanism of Action

The mechanism of action of methyl 5-bromopyrimidine-4-carboxylate depends on its application. In biological systems, it may act as an inhibitor of specific enzymes or proteins. For example, it has been studied as a potential inhibitor of protein kinase CK2, which plays a role in cell growth and proliferation . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

  • Ethyl 5-bromopyrimidine-4-carboxylate (CAS 64224-59-5): This analogue replaces the methyl ester with an ethyl group (C₈H₉BrN₂O₂). Ethyl esters are generally less reactive toward hydrolysis than methyl esters, offering better stability in aqueous environments .

Substituted Derivatives with Functional Group Modifications

  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS 50593-91-4) :
    The addition of a methylthio (-SMe) group at position 2 introduces sulfur-based nucleophilicity. This modification expands its utility in metal-catalyzed reactions (e.g., C–S bond activation) and alters solubility compared to the parent compound .
  • Methyl 4-amino-5-bromopyrimidine-2-carboxylate (CAS 1504062-62-7): Substitution of position 4 with an amino (-NH₂) group (C₆H₆BrN₃O₂) enhances hydrogen-bonding capacity, increasing solubility in polar solvents like DMSO and methanol. The amino group also enables participation in condensation reactions, useful for constructing fused heterocycles .
  • Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate: The pyrrolidinyl group at position 2 introduces a cyclic amine, improving solubility in organic solvents and enabling interactions with biological targets (e.g., kinases).

Positional Isomers and Bromine Variants

  • 5-Bromo-4-pyrimidinecarboxylic acid (CAS 64224-60-8) :
    The free carboxylic acid form lacks the methyl ester, making it more reactive in amide bond formation. However, its higher polarity reduces solubility in organic solvents compared to the ester derivative .
  • Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS 1034737-23-9): Positional isomerism shifts the amino group to position 2, altering electronic distribution and reactivity. This compound is used in asymmetric synthesis and as a ligand in coordination chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
Methyl 5-bromopyrimidine-4-carboxylate 1009826-93-0 C₇H₇BrN₂O₂ 232.03 Br (C5), COOMe (C4) Cross-coupling reactions
Ethyl 5-bromopyrimidine-4-carboxylate 64224-59-5 C₈H₉BrN₂O₂ 248.06 Br (C5), COOEt (C4) Stable ester intermediate
Methyl 5-bromo-2-(methylthio)-4-carboxylate 50593-91-4 C₇H₇BrN₂O₂S 279.11 Br (C5), COOMe (C4), SMe (C2) Sulfur-mediated catalysis
Methyl 4-amino-5-bromo-2-carboxylate 1504062-62-7 C₆H₆BrN₃O₂ 232.03 Br (C5), COOMe (C2), NH₂ (C4) Bioactive intermediate
5-Bromo-4-pyrimidinecarboxylic acid 64224-60-8 C₅H₃BrN₂O₂ 202.99 Br (C5), COOH (C4) Amide synthesis

Biological Activity

Methyl 5-bromopyrimidine-4-carboxylate is a significant compound in medicinal chemistry, primarily due to its biological activity as a precursor in the synthesis of various biologically active molecules. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C6_6H5_5BrN2_2O2_2
  • Molecular Weight : 217.02 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring, which enhances its reactivity and biological activity.

This compound acts primarily as an inhibitor of specific enzymes, particularly protein kinases. Protein kinases are critical in regulating various cellular processes, including cell growth and proliferation. The compound has been studied for its potential to inhibit protein kinase CK2, which is implicated in several cancers due to its role in promoting cell survival and growth .

Inhibitory Effects on Kinases

Research indicates that this compound exhibits notable inhibitory activity against several kinases. This property positions it as a valuable candidate for developing targeted cancer therapies.

  • Case Study : In a study examining the compound's effects on cancer cell lines, it was shown to significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Antimicrobial Activity

Additionally, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity, although further research is needed to elucidate its spectrum of activity and mechanism.

Synthesis and Derivatives

This compound serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions : It is often used in Suzuki–Miyaura coupling reactions to form biaryl compounds .

Table 1: Comparison of Similar Compounds

Compound NameSimilarityKey Features
Methyl 6-amino-5-bromopyrimidine-4-carboxylate0.92Contains an amino group at a different position
Ethyl 5-bromopyrimidine-4-carboxylate0.91Lacks the amino group but retains bromine
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate0.90Features a hydroxyl group instead of an amino group

Research Findings

Recent studies have focused on the binding affinities of this compound with target proteins, revealing insights into its mechanism of action. For example, binding assays demonstrated that the compound has a high affinity for CK2, suggesting that it could be developed into a selective inhibitor for therapeutic use.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Cyclocondensation7795Ethanol, HCl, reflux
Halogenation of pyrimidine6590NBS, DMF, 50°C

Basic: How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The bromine atom deshields adjacent protons, producing distinct splitting patterns. For example, reports δ ~2.27 ppm (CH₃) and δ ~5.39 ppm (CH) in DMSO-d₆ .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-III generates thermal ellipsoid plots. demonstrates bond angles (e.g., C9—C5—C6—N2 = 170.0°) and torsional parameters for related pyrimidine esters .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 275.98 for C₇H₅BrN₂O₂).

Basic: What is the reactivity of the bromine substituent in this compound?

Methodological Answer:
The C-Br bond undergoes nucleophilic substitution (SₙAr) or cross-coupling (e.g., Suzuki). highlights bromine’s susceptibility to displacement by thiols or amines in polar solvents (e.g., DMF, 80°C) . For example:

  • Suzuki Coupling: Pd(PPh₃)₄ catalyzes aryl boronic acid insertion, forming biaryl derivatives.
  • Reduction: LiAlH₄ reduces the ester to a hydroxymethyl group, retaining the bromine.

Advanced: How do steric and electronic effects influence regioselectivity in pyrimidine ring functionalization?

Methodological Answer:
Regioselectivity is governed by the electron-withdrawing carboxylate group and bromine’s steric bulk. shows that electron-deficient C5 positions favor electrophilic attack, while bulky substituents at C4 direct reactions to C2 . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps.

Advanced: How can hydrogen-bonding networks and crystal packing be analyzed for this compound?

Methodological Answer:
Graph-set analysis () categorizes H-bond motifs (e.g., R₂²(8) rings) . SHELX-refined structures () provide hydrogen-bond distances (e.g., O···H-N = 2.1–2.3 Å) and angles, while ORTEP-3 visualizes thermal motion . For example, ’s structure reveals intermolecular H-bonds between carbonyl O and NH groups, stabilizing the lattice .

Q. Table 2: Key Crystallographic Parameters

ParameterValueTechniqueReference
Space GroupP2₁/cX-ray diffraction
H-bond Distance (Å)2.15SHELXL

Advanced: What computational methods predict the compound’s conformational stability and reactivity?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates ring puckering (’s Cremer-Pople parameters) and solvent effects .
  • DFT Calculations: B3LYP/6-311+G(d,p) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict SₙAr reactivity .
  • Docking Studies: Assess binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Advanced: What biological activity has been reported for structurally similar pyrimidine derivatives?

Methodological Answer:
identifies dihydropyrimidine analogs with antibacterial activity (MIC = 8–32 µg/mL against S. aureus) . This compound’s bioactivity can be screened via:

  • Enzyme Assays: Inhibition of dihydrofolate reductase (DHFR) or kinases.
  • MIC Testing: Broth dilution against Gram-positive/negative strains.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromopyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromopyrimidine-4-carboxylate

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